2-(4-methoxyphenyl)-2-oxoethyl 2-[(fluorosulfonyl)oxy]-5-methylbenzoate
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Overview
Description
2-(4-Methoxyphenyl)-2-oxoethyl 2-[(fluorosulfonyl)oxy]-5-methylbenzoate is a complex organic compound that features both methoxyphenyl and fluorosulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-2-oxoethyl 2-[(fluorosulfonyl)oxy]-5-methylbenzoate typically involves multiple steps, starting from readily available precursors. One common route involves the esterification of 2-(4-methoxyphenyl)-2-oxoethanol with 2-[(fluorosulfonyl)oxy]-5-methylbenzoic acid under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the mixture is heated to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. Continuous flow reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which can lead to more efficient and scalable production processes .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-2-oxoethyl 2-[(fluorosulfonyl)oxy]-5-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The fluorosulfonyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to facilitate the reaction.
Major Products
Oxidation: Formation of 2-(4-methoxyphenyl)-2-oxoethyl 2-[(fluorosulfonyl)oxy]-5-methylbenzoic acid.
Reduction: Formation of 2-(4-methoxyphenyl)-2-hydroxyethyl 2-[(fluorosulfonyl)oxy]-5-methylbenzoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Methoxyphenyl)-2-oxoethyl 2-[(fluorosulfonyl)oxy]-5-methylbenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications.
Biology: Potential use as a probe in biochemical assays due to its fluorosulfonyl group, which can react with biological nucleophiles.
Medicine: Investigated for its potential as a drug candidate or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which 2-(4-methoxyphenyl)-2-oxoethyl 2-[(fluorosulfonyl)oxy]-5-methylbenzoate exerts its effects depends on the specific application. In chemical reactions, the fluorosulfonyl group acts as an electrophile, facilitating nucleophilic substitution reactions. In biological systems, it may interact with nucleophilic amino acids in proteins, leading to covalent modifications that can alter protein function.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenyl)ethanol: A simpler compound with similar methoxyphenyl functionality but lacking the fluorosulfonyl group.
2-(4-Methoxyphenyl)-2-oxoethyl benzoate: Similar structure but without the fluorosulfonyl group.
2-[(Fluorosulfonyl)oxy]-5-methylbenzoic acid: Contains the fluorosulfonyl group but lacks the methoxyphenyl moiety.
Uniqueness
2-(4-Methoxyphenyl)-2-oxoethyl 2-[(fluorosulfonyl)oxy]-5-methylbenzoate is unique due to the combination of its methoxyphenyl and fluorosulfonyl groups, which provide distinct reactivity and potential for diverse applications. The presence of both functional groups allows for a wide range of chemical transformations and interactions, making it a valuable compound in various fields of research .
Properties
CAS No. |
2411283-28-6 |
---|---|
Molecular Formula |
C17H15FO7S |
Molecular Weight |
382.4 |
Purity |
92 |
Origin of Product |
United States |
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